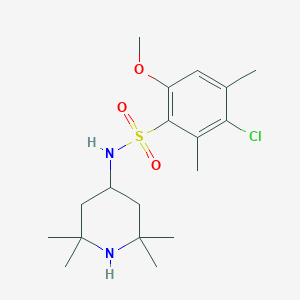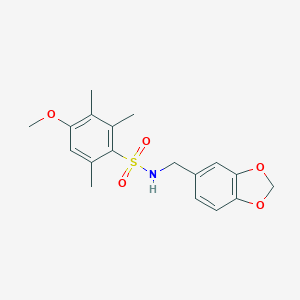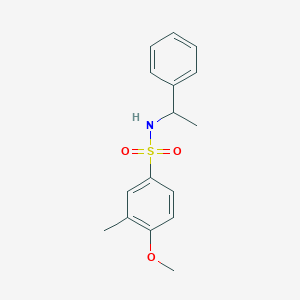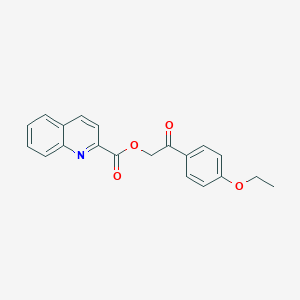![molecular formula C11H13Cl2NO2S B223490 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a sulfonamide-based compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of carbonic anhydrase enzymes by 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the modulation of immune responses. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, including the development of new synthesis methods for this compound and the study of its potential applications in various fields. One area of research that has received significant attention is the use of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine as an anti-cancer agent, and further studies are needed to determine its efficacy and potential side effects in vivo. Additionally, the role of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in modulating immune responses and its potential use as an anti-inflammatory agent warrant further investigation. Finally, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine needs to be fully understood to facilitate the development of new sulfonamide-based compounds with improved efficacy and reduced toxicity.
合成法
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine can be synthesized through different methods, including the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl azide with pyrrolidine. The product obtained through these methods is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used in various scientific research applications, including as a ligand for the synthesis of metal-organic frameworks, as a reagent for the synthesis of sulfonamide-based compounds, and as a catalyst in organic reactions. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used as a tool to study the role of sulfonamide-based compounds in biological systems.
特性
製品名 |
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
分子式 |
C11H13Cl2NO2S |
分子量 |
294.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-8-9(12)4-5-10(11(8)13)17(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
InChIキー |
RPFZSGJMSVYCHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)







